![molecular formula C17H25N3O3 B2987255 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone CAS No. 2380179-53-1](/img/structure/B2987255.png)
1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone
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Overview
Description
1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound is also known by its chemical name, EPE, and has been found to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone involves its interaction with the dopamine and serotonin systems in the brain. EPE has been found to inhibit the reuptake of dopamine and serotonin, leading to an increase in their levels in the brain. This increase in neurotransmitter levels has been linked to the potential therapeutic effects of EPE in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects
1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone has been found to have a range of biochemical and physiological effects. In addition to its effects on the dopamine and serotonin systems in the brain, EPE has also been found to have antioxidant properties and to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone in lab experiments is its potential therapeutic applications in the treatment of neurodegenerative diseases. However, there are also limitations to using EPE in lab experiments, such as its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone. One area of research is the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases. Another area of research is the development of new synthesis methods to improve the efficiency and yield of EPE production. Additionally, further research is needed to fully understand the mechanism of action and potential side effects of EPE.
Synthesis Methods
The synthesis method for 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone involves several steps. The first step is the synthesis of 5-ethyl-2-chloropyrimidine, which is then reacted with piperidine to form the intermediate 4-(5-ethylpyrimidin-2-yl)piperidine. This intermediate is then reacted with 2-(oxolan-2-yl)acetyl chloride to form the final product, 1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone.
Scientific Research Applications
1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone has been studied for its potential applications in scientific research. One area of research has been in the field of neuroscience, where EPE has been found to have an effect on the release of neurotransmitters such as dopamine and serotonin. EPE has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
1-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O3/c1-2-13-11-18-17(19-12-13)23-14-5-7-20(8-6-14)16(21)10-15-4-3-9-22-15/h11-12,14-15H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJRITDYCNYRBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)CC3CCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-(oxolan-2-yl)ethanone |
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